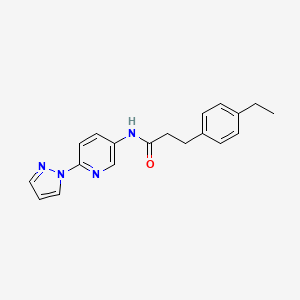
3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a chemical compound that is commonly referred to as GSK-3 inhibitor. This compound has been widely studied in scientific research due to its potential applications in treating a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
The mechanism of action of 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is through the inhibition of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a role in a variety of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3, 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide can modulate these cellular processes and potentially treat various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide are dependent on the specific disease being treated. In cancer, GSK-3 inhibitors can induce apoptosis and inhibit cell proliferation. In diabetes, GSK-3 inhibitors can improve insulin sensitivity and glucose uptake in cells. In neurodegenerative disorders, GSK-3 inhibitors can reduce the accumulation of beta-amyloid plaques in the brain.
実験室実験の利点と制限
One advantage of using 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide in lab experiments is its specificity for GSK-3. This allows for more targeted experiments and reduces the risk of off-target effects. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of GSK-3 inhibitors can lead to liver toxicity and other adverse effects.
将来の方向性
There are several future directions for research on 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide. One area of research is in the development of new cancer treatments. GSK-3 inhibitors have shown promise in inhibiting cancer cell growth, and further research is needed to develop more potent and selective inhibitors.
Another area of research is in the treatment of neurodegenerative disorders. GSK-3 inhibitors have shown promise in reducing the accumulation of beta-amyloid plaques in the brain, and further research is needed to develop new treatments for Alzheimer's disease and other neurodegenerative disorders.
Finally, there is potential for the development of new diabetes treatments using GSK-3 inhibitors. Further research is needed to understand the mechanisms by which GSK-3 inhibitors improve insulin sensitivity and glucose uptake in cells, and to develop new treatments based on this knowledge.
Conclusion:
In conclusion, 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in treating various diseases. Its specificity for GSK-3 makes it a promising target for the development of new treatments for cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action of GSK-3 inhibitors and to develop more potent and selective inhibitors.
合成法
The synthesis of 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a multi-step process that involves several chemical reactions. The first step involves the reaction between 4-ethylbenzoyl chloride and 2,6-dichloropyridine in the presence of a base such as potassium carbonate. This reaction produces 4-ethyl-2,6-bis(chloromethyl)benzoic acid, which is then reacted with pyrazole in the presence of a base and a catalyst such as palladium on charcoal. This reaction produces 4-ethyl-2,6-bis(pyrazol-1-ylmethyl)benzoic acid. Finally, this compound is reacted with 3-aminopropanenitrile in the presence of a base such as sodium hydride to produce 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide.
科学的研究の応用
3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has been extensively studied in scientific research due to its potential applications in treating various diseases. One of the major areas of research for this compound is in the treatment of cancer. Studies have shown that GSK-3 inhibitors can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, GSK-3 inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research for 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is in the treatment of diabetes. Studies have shown that GSK-3 inhibitors can improve insulin sensitivity and glucose uptake in cells. This makes GSK-3 inhibitors a potential target for the development of new diabetes treatments.
Finally, 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has also been studied in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that GSK-3 inhibitors can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-15-4-6-16(7-5-15)8-11-19(24)22-17-9-10-18(20-14-17)23-13-3-12-21-23/h3-7,9-10,12-14H,2,8,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEQJEIRKIZCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

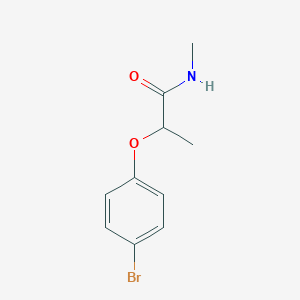


![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)
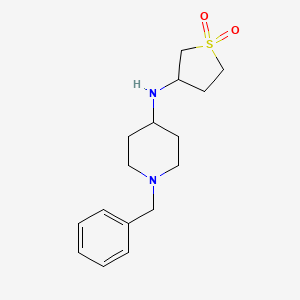
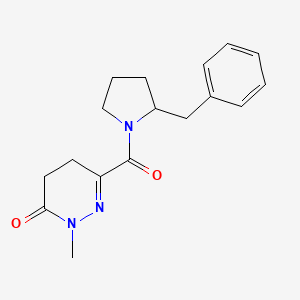
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7495719.png)
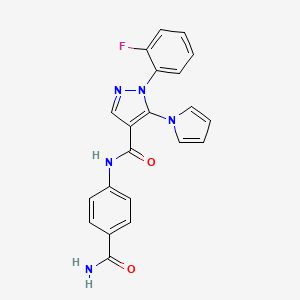
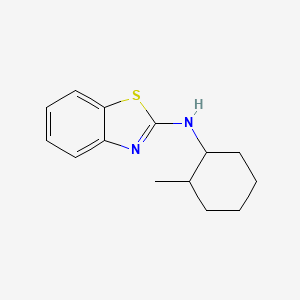
![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)
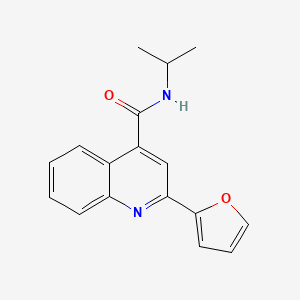
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine](/img/structure/B7495748.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7495765.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7495772.png)